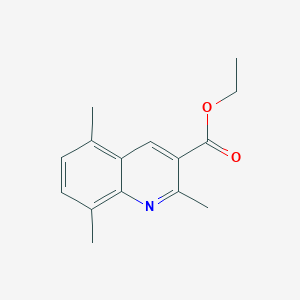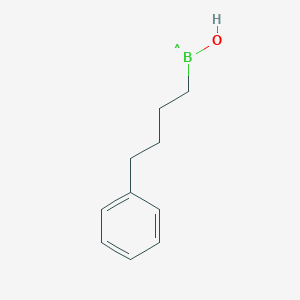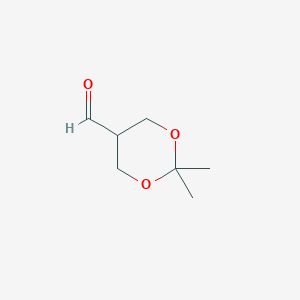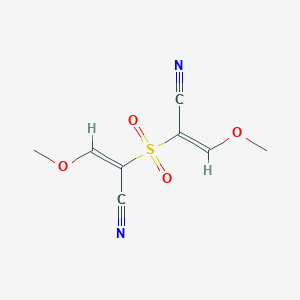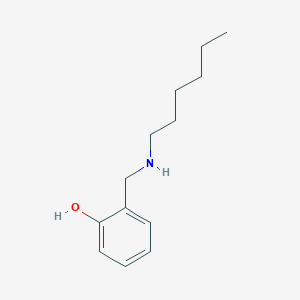![molecular formula C15H24N6O2 B009068 2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol CAS No. 100557-08-2](/img/structure/B9068.png)
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol, commonly known as BTTPAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTTPAE belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of BTTPAE is not fully understood, but it is believed to act through multiple pathways. In cancer research, BTTPAE has been shown to inhibit the activity of specific enzymes that are involved in cell proliferation and survival. In inflammation, BTTPAE has been found to inhibit the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
生化学的および生理学的効果
BTTPAE has been found to have various biochemical and physiological effects in different studies. In cancer research, BTTPAE has been shown to induce apoptosis by activating specific enzymes that are involved in this process. In inflammation, BTTPAE has been found to reduce the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
実験室実験の利点と制限
The advantages of using BTTPAE in lab experiments include its potential therapeutic applications in various fields of science, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, the limitations of using BTTPAE in lab experiments include its complex synthesis process, limited availability, and lack of understanding of its mechanism of action.
将来の方向性
There are several future directions that can be explored in the study of BTTPAE. In cancer research, further studies can be conducted to investigate the potential of BTTPAE as an anticancer agent in different types of cancer. In inflammation, more research can be done to understand the specific signaling pathways that are affected by BTTPAE and how it can be used to treat various inflammatory disorders. In neurological disorders, further studies can be conducted to investigate the potential of BTTPAE as a neuroprotective agent and its ability to improve cognitive function.
Conclusion:
BTTPAE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of science. Its complex synthesis process and limited availability have posed challenges in its study, but its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent make it a promising candidate for further research. The understanding of its mechanism of action and the exploration of future directions can provide valuable insights into the potential therapeutic applications of BTTPAE.
合成法
The synthesis of BTTPAE involves a multi-step process that includes the reaction of 4-bromomethyl-7-morpholinyltriazolo[1,5-a]pyrimidine with butylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
BTTPAE has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, BTTPAE has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is another area where BTTPAE has been studied, and it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorders, BTTPAE has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
CAS番号 |
100557-08-2 |
|---|---|
製品名 |
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol |
分子式 |
C15H24N6O2 |
分子量 |
320.39 g/mol |
IUPAC名 |
2-[butyl-(5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C15H24N6O2/c1-2-3-4-20(5-8-22)14-11-13(19-6-9-23-10-7-19)18-15-16-12-17-21(14)15/h11-12,22H,2-10H2,1H3 |
InChIキー |
KISUXSFXQRSZSR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
正規SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



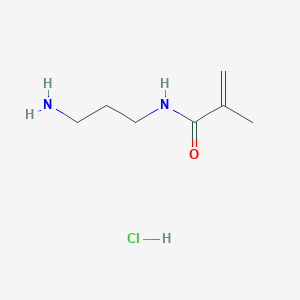
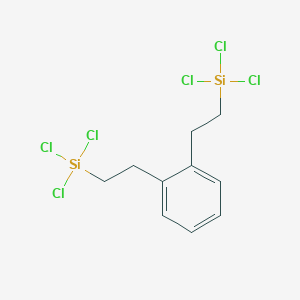
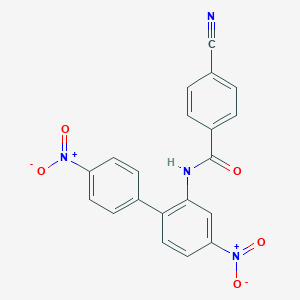
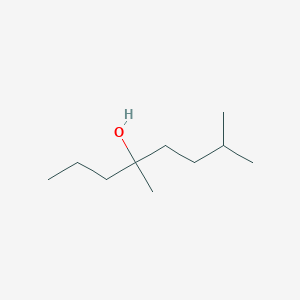
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
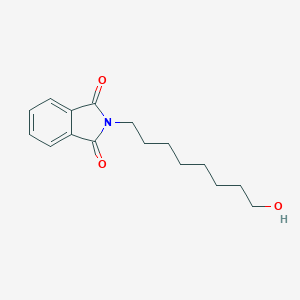
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)


